molecular formula C20H19FN2O3S2 B2686284 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide CAS No. 941885-19-4

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide

Cat. No. B2686284
CAS RN: 941885-19-4
M. Wt: 418.5
InChI Key: QYDFETJMFQOGCH-UHFFFAOYSA-N
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Description

“N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom. The compound also contains a benzyl group, a fluorobenzamide group, and methoxy groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the addition of the benzyl group, the fluorobenzamide group, and the methoxy groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzyl group, fluorobenzamide group, and methoxy groups would all contribute to the overall structure.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the thiazole ring is known to be a reactive site in many compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance to the query compound, have been designed and synthesized to investigate their biological activities. These compounds exhibited significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. The most effective compound demonstrated cytotoxicity on cancer cell lines, suggesting potential in chemotherapy drug development for cancer treatment (Gür et al., 2020).

Photodynamic Therapy for Cancer Treatment

  • New zinc phthalocyanine derivatives, structurally analogous to the query compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).

Antimicrobial Activity

  • Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized and evaluated for their antimicrobial activity. These compounds, which share structural features with the query compound, were found to be effective against a range of Gram-positive and Gram-negative bacteria and fungi, highlighting their potential as antimicrobial agents (Desai et al., 2013).

Fluorescent and Electrochromic Properties

  • Thiazolothiazole fluorophores, related in structural motif to the query compound, have been developed to exhibit strong fluorescence and reversible electrochromism. These properties suggest potential applications in multifunctional optoelectronic devices, electron transfer sensing, and other photochemical applications (Woodward et al., 2017).

Anticancer Activity

  • Synthesis of new benzothiazole acylhydrazones has shown significant anticancer activity, indicating that benzothiazole derivatives, similar to the query compound, could be explored further for their potential in cancer therapy (Osmaniye et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize any potential risks.

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicinal chemistry, based on its structure and properties .

properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-17-6-13(7-18(9-17)26-2)10-27-11-16-12-28-20(22-16)23-19(24)14-4-3-5-15(21)8-14/h3-9,12H,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFETJMFQOGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-3-fluorobenzamide

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